(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid
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Overview
Description
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is a chiral amino acid derivative with significant importance in various fields of scientific research This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid typically involves several steps, starting from readily available starting materials. One common method involves the enantioselective synthesis from Garner’s aldehyde, followed by a series of reactions including Horner–Wadsworth–Emmons reaction, diastereoselective 1,4-addition, and subsequent transformations to introduce the amino and hydroxy groups . The reaction conditions often require the use of specific catalysts and reagents to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems to enhance efficiency and sustainability . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce various amino alcohols.
Scientific Research Applications
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Industry: It is used in the production of pharmaceuticals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral amino acid derivative with similar stereochemistry but different functional groups.
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid: A compound with a similar structure but different stereochemistry and functional groups.
Uniqueness
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research.
Properties
IUPAC Name |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSJMFGYNFIFRK-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974964 |
Source
|
Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59554-14-2 |
Source
|
Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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